molecular formula C8H9Br2NO3S B113445 6,6-Dibromopenicillanic acid CAS No. 24158-88-1

6,6-Dibromopenicillanic acid

Cat. No. B113445
CAS RN: 24158-88-1
M. Wt: 359.04 g/mol
InChI Key: YLGIIVBDSLVWDR-BBIVZNJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dibromopenicillanic Acid is an impurity of the semi-synthetic β-lactamase inhibitor Sulbactam . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 6,6-Dibromopenicillanic acid involves the reaction of 6-bêta-aminopenicillanic acid 1,1-dioxide with a nitrosating agent in the presence of an inorganic or strong organic acid and bromine. The reaction is performed in the presence of an alcohol .


Molecular Structure Analysis

The molecular formula of 6,6-Dibromopenicillanic acid is C8H9Br2NO3S. It has an average mass of 359.035 Da and a monoisotopic mass of 356.866974 Da . The molecule contains 2 defined stereocenters .


Chemical Reactions Analysis

6,6-Dibromopenicillanic acid (IIIa) and 6,6-di-iodopenicillanic acid (IIIc) have been observed in the products of the deamination of 6β-aminopenicillanic acid (Ia) in the presence of sodium bromide and sodium iodide respectively .


Physical And Chemical Properties Analysis

6,6-Dibromopenicillanic acid has a density of 2.17g/cm3 . Its boiling point is 476.6ºC at 760 mmHg . The flash point is 242ºC .

Scientific Research Applications

Synthetic Studies and Esterification

6,6-Dibromopenicillanic acid has been studied for its potential in synthetic applications. A key study focused on methylation of 6,6-dibromopenicillanic acid, exploring the influence of various factors such as time, temperature, and catalyst quantity on the esterification process. Optimal conditions for the reaction were identified, achieving a high production rate (L. Ying, 2004).

Probing Mechanistic Enzymes

6,6-Dibromopenicillanic acid has also been used in the synthesis of compounds to probe the mechanisms of class D beta-lactamases. The synthesis involved creating specific compounds from benzhydryl 6,6-dibromopenicillanate in a stereospecific manner, aiding in understanding the function of these enzymes (S. Testero et al., 2009).

Enzymatic Transformation

The enzymatic transformation of penicillins to 6-aminopenicillanic acid (6-APA), a process essential for producing semisynthetic penicillins, has been a significant area of research. Studies have delved into improving the purification, stability, and immobilization of enzymes like penicillin acylases used in these transformations (A. Parmar et al., 2000).

Degradation Studies

Research has also been conducted on the degradation of 6-APA in aqueous solutions, focusing on the combined effect of subcritical water and oxidizing agents. This study provides insights into the degradation process of penicillin-related compounds, which is crucial for environmental and pharmaceutical applications (Erdal Yabalak et al., 2017).

Process Optimization

Optimizing the enzymatic industrial production of 6-APA has been a key research area. Studies have aimed to design a more efficient process by eliminating steps such as crystallization and drying, ultimately enhancing the overall efficiency and cost-effectiveness of the production process (S. Fereidouni Velasejerdi et al., 2021).

Biotechnological Applications

The biotechnological applications of enzymes like penicillin acylases, which are involved in the production of 6-APA and semisynthetic β-lactam antibiotics, have been extensively reviewed. This includes exploring enzyme specificities and optimizing enzyme-catalyzed processes (M. Arroyo et al., 2002).

Safety And Hazards

When handling 6,6-Dibromopenicillanic acid, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

While specific future directions for 6,6-Dibromopenicillanic acid are not mentioned in the search results, its use as a research compound suggests potential for further exploration in the field of β-lactamase inhibitor development .

properties

IUPAC Name

(2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO3S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7/h3,6H,1-2H3,(H,12,13)/t3-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGIIVBDSLVWDR-BBIVZNJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178861
Record name 6,6-Dibromopenicillanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dibromopenicillanic acid

CAS RN

24158-88-1
Record name (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24158-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6-Dibromopenicillanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024158881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6-Dibromopenicillanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.846
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,6-DIBROMOPENICILLANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BK42Q4304
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dibromopenicillanic acid
Reactant of Route 2
6,6-Dibromopenicillanic acid
Reactant of Route 3
6,6-Dibromopenicillanic acid
Reactant of Route 4
6,6-Dibromopenicillanic acid
Reactant of Route 5
6,6-Dibromopenicillanic acid
Reactant of Route 6
6,6-Dibromopenicillanic acid

Citations

For This Compound
100
Citations
JP Clayton - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
6,6-Dibromopenicillanic acid (IIIa) and 6,6-di-iodopenicillanic acid (IIIc) have been observed in the products of the deamination of 6β-aminopenicillanic acid (Ia) in the presence of …
Number of citations: 45 pubs.rsc.org
RA Volkmann, RD Carroll, RB Drolet… - The Journal of …, 1982 - ACS Publications
Central Research, Pfizer Inc., Groton, Connecticut 06340 studied the diazotization/halogenation of 6-aminopenicillanic acid (II) in aqueous media. Accordingly, Clayton was able to …
Number of citations: 92 pubs.acs.org
RF Pratt, MJ Loosemore - Proceedings of the National …, 1978 - National Acad Sciences
6-beta-Bromopenicillanic acid, which arises from the epimerization of 6-alpha-bromopenicillanic acid in aqueous solution or from hydrogenation of 6,6-dibromopenicillanic acid, is a …
Number of citations: 139 www.pnas.org
MJ Loosemore, RF Pratt - The Journal of Organic Chemistry, 1978 - ACS Publications
3.3-Diznethyl-1, 2-diphenylcyclopropene (2). LÍAIH4 (MCB)(0.6 g, 16 mmol) was added to 5.7 g (37 mmol) of fresh T1CI3 (Alfra-Ventron) in~ 250 mL of dry THF under Na. The black …
Number of citations: 34 pubs.acs.org
W Von Daehne - The Journal of Antibiotics, 1980 - jstage.jst.go.jp
Sir: Recent reports have described the preparation of a novel Q-lactamase inhibitor, 6i3-bromopenicillanic acid (1a)'-", obtained as a mixture with its inactive 6a-bromo epimer 2a", either …
Number of citations: 36 www.jstage.jst.go.jp
I LukiC - Heterocycles, 1995 - library.navoiy-uni.uz
A new stereoselective method for the preparation of 6-P-brornopenicillanates is described. It comprises the reaction of 6. 6 4 bromopenicillanates with silver nitrate in 2-propanol. …
Number of citations: 1 library.navoiy-uni.uz
RG Micetich, SN Maiti, M Tanaka… - The Journal of …, 1986 - ACS Publications
Methyl 6a-bromo-and 6/3-bromopenicillanates underwent reductive dehalogenation with zinc and glacial acetic acid in acetonitrile or with zinc and ammonium acetate in tetrahydrofuran…
Number of citations: 24 pubs.acs.org
PJ Claes, H Vanderhaeghe, E Roets… - The Journal of …, 1985 - jstage.jst.go.jp
SYNTHESIS OF DEUTERIUM- AND TRITIUM-LABELED 6(3-BROMOPENICILLANIC ACID Page 1 75 VOL. XXXVIII NO. 1 THE JOURNAL OF ANTIBIOTICS SYNTHESIS OF …
Number of citations: 3 www.jstage.jst.go.jp
IK Kim, YH Lee, CH Lee - Journal of the Korean Chemical Society, 1991 - koreascience.kr
The electrochemical reduction of carbon-6-dibromo groups on 6, 6-dibromo penicillanic acid 1, 1-oxide (DBPA) was investigated by direct current, differential pulse polarography, cyclic …
Number of citations: 0 koreascience.kr
BS Orlek, PG Sammes, V Knott-Hunziker… - Journal of the Chemical …, 1980 - pubs.rsc.org
6β-Bromopenicillanic acid, a powerful inhibitor of β-lactamase I from Bacillus cereus, reacts with a serine residue in the enzyme and is bound, via an ester linkage, as the …
Number of citations: 23 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.